molecular formula C10H16Cl2N4 B2542055 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride CAS No. 1353947-71-3

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride

Cat. No.: B2542055
CAS No.: 1353947-71-3
M. Wt: 263.17
InChI Key: GOEMCZRMAKVDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrimidine-Diazepane Compounds

The development of pyrimidine-diazepane hybrids represents a strategic fusion of two pharmacologically significant heterocyclic systems. Benzodiazepines, exemplified by diazepam (Valium), emerged in the 1960s as groundbreaking anxiolytics with enhanced safety profiles compared to earlier sedatives. Subsequent medicinal chemistry efforts sought to replace the benzene ring in benzodiazepines with nitrogen-rich heterocycles like pyrimidine to explore novel bioactivity. This shift aligns with the broader trend of repurposing privileged scaffolds—such as pyrimidines and diazepines—to target diverse biological pathways.

Early pyrimidine-diazepane derivatives were synthesized via condensation reactions between 1,2-diketones and 4,6-diaminopyrimidines, often under reflux conditions. Modern approaches emphasize green chemistry, as demonstrated by surfactant-mediated one-pot syntheses achieving yields exceeding 90% in under 45 minutes. These advancements have facilitated the exploration of pyrimidine-diazepane hybrids with tailored substituents.

Significance in Heterocyclic Chemistry

The compound 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride exemplifies the synergy between pyrimidine’s electronic versatility and diazepane’s structural flexibility. Pyrimidine’s nitrogen atoms at positions 1 and 3 enable hydrogen bonding and π-π interactions, while the diazepane ring’s seven-membered conformation allows conformational adaptability for receptor binding.

Key structural features:

  • Pyrimidine core: Substituted with chloro (electron-withdrawing) and methyl (electron-donating) groups at positions 4 and 5, respectively.
  • Diazepane moiety: A saturated 1,4-diazepane ring, where two nitrogens are positioned to facilitate hydrogen bonding or dipole interactions.
  • Hydrochloride salt: Enhances solubility for potential pharmaceutical applications.

This combination positions the compound as a candidate for modulating kinases, G-protein coupled receptors (GPCRs), or other allosteric modulators, as seen in analogous pyrimido-diazepines.

Current Research Landscape

Pyrimidine-diazepane hybrids remain an active area of research, driven by their potential in oncology, neurology, and infectious diseases. Recent studies highlight:

Application Mechanism Example Derivatives
Kinase inhibition Adenine mimics binding to ATP pockets Pyrimido-diazepines (KDR, Flt3 inhibitors)
GPCR modulation Allosteric modulation of neurotransmitter receptors Benzo-1,3-diazepines (e.g., pentostatin)
Antimicrobial agents Interference with nucleic acid synthesis Pyrimidine-thiazepine hybrids

While specific data on 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride are limited, its structural analogs demonstrate nanomolar potency against receptor tyrosine kinases. The chloro substituent may enhance metabolic stability or target binding affinity through hydrophobic interactions.

Structural Classification and Nomenclature

IUPAC Name: 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride
CAS Number: 1353947-71-3
Molecular Formula: C₁₀H₁₆Cl₂N₄
Molecular Weight: 263.17 g/mol

Structural Breakdown:

  • Pyrimidine ring (positions 1–3):
    • Nitrogen atoms at 1 and 3.
    • Substituents: Chlorine at position 4; methyl at position 5.
  • 1,4-Diazepane ring:
    • Seven-membered saturated ring with nitrogens at positions 1 and 4.
    • Linked to the pyrimidine via a single bond at the pyrimidine’s position 2.

Nomenclature Rules:

  • Hantzsch-Widman System: The diazepane is named as a 1,4-diazepane due to the nitrogen positions.
  • Priority of Heteroatoms: Nitrogen precedes carbon in numbering.

SMILES Code: Clc1nc(ncc1C)N1CCNCCC1.Cl

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-8-7-13-10(14-9(8)11)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMCZRMAKVDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-chloro-5-methylpyrimidine.

    Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a diazepane precursor under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

  • Target Compound : Pyrimidine core with 4-Cl and 5-Me substituents, coupled to 1,4-diazepane.
  • (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline Hydrochloride Dihydrate (): Isoquinoline core with 4-F and sulfonyl groups, linked to a chiral 2-methyl-1,4-diazepane.
Property Target Compound (S)-4-Fluoro-5-(2-Me-1,4-diazepane-sulfonyl)isoquinoline HCl Dihydrate
Core Structure Pyrimidine Isoquinoline
Substituents 4-Cl, 5-Me 4-F, 5-sulfonyl, 2-Me (diazepane)
Molecular Weight ~275.5 g/mol (calculated) ~428.9 g/mol (calculated for C₁₄H₁₆FN₃O₂S·HCl·2H₂O)
Biological Target Hypothesized kinase inhibitor Confirmed Rho-kinase inhibitor
Synthesis Method Not explicitly described in evidence One-pot chlorosulfonylation and regioselective diazepane construction

Key Differences and Implications

  • Core Structure: The pyrimidine core in the target compound offers distinct electronic properties compared to the isoquinoline core in ’s compound.
  • Substituent Effects :
    • The 4-Cl group in the target compound may enhance electrophilicity, facilitating nucleophilic substitution reactions during synthesis or target engagement.
    • The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, improving stability and interactions with charged residues in Rho-kinase .
  • Synthetic Complexity: highlights a streamlined one-pot synthesis for the isoquinoline derivative, whereas the target compound’s synthesis likely requires multi-step functionalization of the pyrimidine ring.

Pharmacological and Computational Insights

For instance:

  • Binding Affinity: Pyrimidine-based scaffolds often exhibit strong hydrogen-bonding interactions with kinase ATP-binding pockets, a trait shared with isoquinoline derivatives .

Biological Activity

1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15ClN4
  • Molecular Weight : 226.70 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 1
  • XLogP3-AA : 1.7 .

The biological activity of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride primarily involves its interaction with various biological targets, potentially influencing pathways related to cellular proliferation and apoptosis. The compound is hypothesized to act as an inhibitor in specific signaling pathways, although detailed mechanistic studies are still limited.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13, MT-4) .
  • Apoptosis Induction : Compounds in this class have been observed to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives of pyrimidine-based compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, the IC50 values for some compounds were reported as low as 0.12–2.78 µM against MCF-7 cells, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Compound AMCF-70.12
Compound BA5490.75
Compound CU9372.78

Case Study 2: Apoptotic Mechanisms

In another investigation, flow cytometry assays revealed that certain derivatives induced apoptosis in MCF-7 and MDA-MB-231 cells in a dose-dependent manner. The study highlighted that these compounds increased the expression levels of pro-apoptotic factors such as p53 .

Comparative Analysis with Related Compounds

The biological activity of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride can be compared with other pyrimidine derivatives:

Compound NameTarget ActivityIC50 (µM)Reference
DoxorubicinAnticancer10.38
TamoxifenAnticancer10.38
Compound XAnticancer15.63

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between a substituted pyrimidine derivative and 1,4-diazepane, followed by hydrochlorination. Key steps include:

  • Reaction Optimization : Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity via 1^1H/13^13C NMR (pyrimidine protons at δ 8.5–9.0 ppm; diazepane ring protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle this compound to ensure safety and stability during experiments?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis of the chloro-pyrimidine moiety .
  • Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hygroscopicity and thermal stability .

Advanced: How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

Methodological Answer:

  • Systematic Solubility Profiling : Measure solubility in buffered solutions (pH 3–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Note that the hydrochloride salt’s solubility decreases above pH 7 due to freebase precipitation .
  • Controlled Experiments : Compare results under standardized conditions (e.g., 25°C, stirring for 24 hours) to eliminate variability from agitation or temperature .
  • Data Reconciliation : Apply multivariate analysis to identify outliers and correlate solubility with ionic strength or counterion effects .

Advanced: What experimental strategies are effective for elucidating its mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use steady-state kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and KiK_i values against target enzymes like kinases or proteases .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding interactions between the chloro-pyrimidine group and active-site residues .
  • Mutagenesis Studies : Introduce point mutations in the enzyme’s active site to validate critical binding residues via activity loss or KiK_i shifts .

Advanced: How can researchers address discrepancies in cytotoxicity profiles across different cell lines?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), culture conditions, and compound concentrations (IC50_{50} determination via MTT assays) .
  • Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify cell-specific pathways (e.g., apoptosis vs. autophagy) influenced by the compound .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrimidine derivatives) to discern structure-activity relationships (SAR) that explain variability .

Basic: What analytical techniques are critical for verifying the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area) .
  • Spectroscopy : 1^1H NMR (integration ratios for aromatic vs. aliphatic protons) and FT-IR (C-Cl stretch at 750–550 cm1^{-1}) .
  • Elemental Analysis : Confirm Cl content via combustion analysis (±0.3% theoretical) .

Advanced: How can computational modeling improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses of derivatives in target proteins (e.g., EGFR or CDK2), prioritizing modifications at the 5-methylpyrimidine position .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations with MM-PBSA to estimate binding free energies and validate synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.